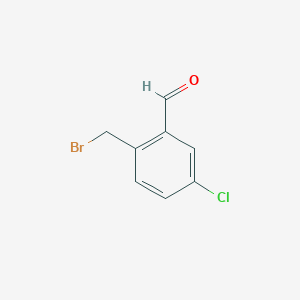

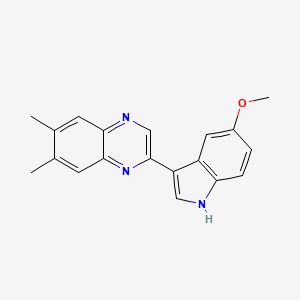

![molecular formula C14H19ClN2O2S B1402880 [2-(4-Methoxyphenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride CAS No. 1401425-28-2](/img/structure/B1402880.png)

[2-(4-Methoxyphenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride

Übersicht

Beschreibung

The compound contains a methoxyphenyl group, an ethyl group, a thiazolyl group, and an amine group. The methoxyphenyl group is a phenyl ring with a methoxy (OCH3) substituent. The thiazolyl group is a five-membered ring containing nitrogen and sulfur . The presence of these groups could confer certain properties to the compound, such as potential biological activity .

Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The methoxyphenyl group is also aromatic, with the methoxy substituent potentially influencing the electron density of the phenyl ring .Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For instance, the amine group could participate in reactions such as acylation or alkylation. The thiazole ring could undergo electrophilic substitution at the C-5 position .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For instance, the presence of the polar amine and methoxy groups could influence its solubility in different solvents. The compound’s boiling point, melting point, and density would also depend on its specific structure .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Thiazole derivatives have been recognized for their potential as antioxidants. Antioxidants are crucial in protecting cells from the damage caused by oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The thiazole ring’s ability to donate electrons can neutralize free radicals, thereby preventing cell damage .

Analgesic and Anti-inflammatory Activities

Compounds with a thiazole core have shown significant analgesic and anti-inflammatory activities. This is particularly important in the development of new pain relief medications that could potentially have fewer side effects than current treatments. The modulation of inflammatory pathways by thiazole derivatives offers a promising avenue for therapeutic intervention .

Antimicrobial and Antifungal Activities

The thiazole ring is a common feature in many antimicrobial and antifungal agents. For instance, thiazole derivatives have been used in the development of drugs like sulfathiazole, an antimicrobial drug, and abafungin, an antifungal drug. These compounds act on various pathogens, offering a broad spectrum of protection against infections .

Antiviral Activity

Thiazole derivatives have been explored for their antiviral properties, including anti-HIV activity. The ability to interfere with viral replication makes thiazole-containing compounds valuable in the search for new treatments for viral infections, which remain a significant global health challenge .

Wirkmechanismus

Target of Action

It’s known that 4-methoxyphenethylamine, a related compound, inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .

Mode of Action

Based on the related compound 4-methoxyphenethylamine, it can be inferred that it might interact with monoamine oxidase to inhibit the deamination process .

Biochemical Pathways

Thiazole ring compounds have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that [2-(4-Methoxyphenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride might affect multiple biochemical pathways.

Pharmacokinetics

It’s known that the related compound 4-methoxyphenethylamine is a metabolite of tyramine , which suggests that it might have similar ADME properties.

Result of Action

Based on the related compound 4-methoxyphenethylamine, it can be inferred that it might result in the inhibition of the deamination process of tyramine and tryptamine .

Action Environment

It’s known that the related compound 4-methoxyphenethylamine is stored at a temperature of 2-8°c , suggesting that temperature might be an important environmental factor for the stability of [2-(4-Methoxyphenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-N-[(2-methoxy-1,3-thiazol-5-yl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S.ClH/c1-17-12-5-3-11(4-6-12)7-8-15-9-13-10-16-14(18-2)19-13;/h3-6,10,15H,7-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKHJKLTWZIAPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNCC2=CN=C(S2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 2H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-4-carboxylate](/img/structure/B1402800.png)

![[3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride](/img/structure/B1402801.png)

![ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1402808.png)

![Tert-butyl 3-[methoxy(methyl)carbamoyl]cyclohexane-1-carboxylate](/img/structure/B1402809.png)

![9-Chloro-5-isobutyl-2,3,5,6-tetrahydro-1H-azepino[4,5-b]indol-4-one](/img/structure/B1402814.png)

![3-[(3,5-Dimethoxybenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1402820.png)